molecular formula C8H13NO8 B6247997 methyl 2-amino-2-(3-hydroxyoxetan-3-yl)acetate, oxalic acid CAS No. 2408959-21-5

methyl 2-amino-2-(3-hydroxyoxetan-3-yl)acetate, oxalic acid

Cat. No.: B6247997
CAS No.: 2408959-21-5
M. Wt: 251.2
InChI Key:
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Description

Methyl 2-amino-2-(3-hydroxyoxetan-3-yl)acetate, oxalic acid is a compound with the molecular formula C6H11NO4C2H2O4 It is a derivative of oxetane, a four-membered ring containing one oxygen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-amino-2-(3-hydroxyoxetan-3-yl)acetate typically involves the reaction of oxetane derivatives with amino acids or their esters. One common method is the reaction of 3-hydroxyoxetane with methyl glycinate under controlled conditions to form the desired product. The reaction is usually carried out in the presence of a suitable catalyst and solvent, such as methanol or ethanol, at a temperature range of 50-70°C.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions to maximize yield and purity. This could involve the use of continuous flow reactors and advanced purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-amino-2-(3-hydroxyoxetan-3-yl)acetate can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.

    Reduction: The amino group can be reduced to form a primary amine.

    Substitution: The hydroxyl group can be substituted with other functional groups such as halides or alkyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of methyl 2-amino-2-(3-oxetan-3-yl)acetate.

    Reduction: Formation of methyl 2-amino-2-(3-hydroxyoxetan-3-yl)acetate.

    Substitution: Formation of methyl 2-amino-2-(3-halogenoxetan-3-yl)acetate.

Scientific Research Applications

Methyl 2-amino-2-(3-hydroxyoxetan-3-yl)acetate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential role in biochemical pathways and interactions with enzymes.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and polymers with unique properties.

Mechanism of Action

The mechanism of action of methyl 2-amino-2-(3-hydroxyoxetan-3-yl)acetate involves its interaction with specific molecular targets. The hydroxyl and amino groups allow it to form hydrogen bonds and interact with enzymes or receptors. These interactions can modulate biochemical pathways, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Methyl 2-amino-2-(3-hydroxypropyl)acetate: Similar structure but with a propyl group instead of an oxetane ring.

    Methyl 2-amino-2-(3-hydroxybutyl)acetate: Contains a butyl group instead of an oxetane ring.

Uniqueness

Methyl 2-amino-2-(3-hydroxyoxetan-3-yl)acetate is unique due to the presence of the oxetane ring, which imparts distinct chemical and physical properties

Properties

CAS No.

2408959-21-5

Molecular Formula

C8H13NO8

Molecular Weight

251.2

Purity

95

Origin of Product

United States

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